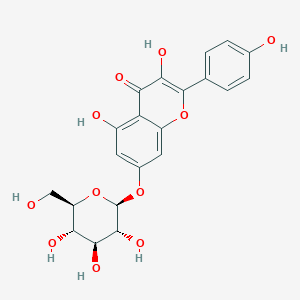

kaempferol 7-O-glucoside

概要

説明

ケンフェロール 7-O-グルコシドは、フラボノールグルコシドであり、様々な植物に含まれるフラボノイド化合物の一種です。抗酸化作用、抗炎症作用、抗がん作用など、潜在的な健康上の利点があることで知られています。 この化合物は、ツルツルランなどの植物や、シダ植物であるコケシノブなどに含まれています .

準備方法

合成ルートと反応条件

ケンフェロール 7-O-グルコシドは、ケンフェロールグリコシドの酵素加水分解によって合成することができます。 例えば、ケンフェロール-7-O-グルコシドとケンフェロール-3-O-ルチノシドは、β-グルコシダーゼやα-L-ラムノシダーゼを用いてケンフェロールに加水分解することができます . 別の方法として、高圧ホモジナイザーを組み合わせた反溶媒沈殿法を用いて、ケンフェロールナノサスペンションを開発する方法があります .

工業的生産方法

ケンフェロール 7-O-グルコシドの工業的生産は、通常、ツルツルランやコケシノブなどの天然資源から抽出によって行われます。 抽出プロセスには、溶媒抽出、精製、結晶化などが含まれており、純粋な化合物を得ることができます .

化学反応の分析

反応の種類

ケンフェロール 7-O-グルコシドは、様々な化学反応を起こします。これらには以下のようなものがあります。

酸化: この反応は、キノン類やその他の酸化された誘導体の生成につながる可能性があります。

還元: 還元反応により、ケンフェロール 7-O-グルコシドは対応するジヒドロ誘導体に変換されます。

置換: 置換反応は、ヒドロキシル基で起こり、様々なグリコシドやその他の誘導体の生成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 酢酸無水物やベンゾイルクロリドなどの試薬は、それぞれアセチル化反応やベンゾイル化反応に使用されます。

生成される主要な生成物

酸化: キノン類やその他の酸化された誘導体。

還元: ジヒドロケンフェロール誘導体。

置換: 様々なグリコシドやエステル誘導体。

科学研究での応用

ケンフェロール 7-O-グルコシドは、抗酸化作用や抗炎症作用を有するため、様々な科学研究に応用されています。 例えば、ケンフェロール 7-O-グルコシドは、細胞を酸化ストレスや炎症から保護できるため、抗酸化剤や抗炎症剤として注目されています.

医学: ケンフェロール 7-O-グルコシドは、アポトーシス誘導や癌細胞の細胞周期停止などの能力を有するため、抗癌剤としても注目されています.

産業: ケンフェロール 7-O-グルコシドは、健康に良い効果があることから、天然健康食品やサプリメントの開発にも利用されています.

科学的研究の応用

Anticancer Properties

Kaempferol 7-O-glucoside exhibits notable anticancer effects across various cancer cell lines.

- Mechanism of Action : It induces cell cycle arrest and apoptosis in cancer cells, particularly HeLa cells, through the downregulation of Cyclin B1 and Cdk1 in a p53-independent manner. This results in increased apoptosis characterized by DNA fragmentation and morphological changes typical of apoptotic cells .

- Case Study : A study demonstrated that this compound significantly inhibited the proliferation of HeLa cells while showing minimal cytotoxicity towards normal human embryonic kidney cells (HEK293) and liver cells (L-02) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

| L-02 (normal) | >100 | Minimal cytotoxicity |

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to its protective effects against oxidative stress.

- Research Findings : In vitro studies have shown that it can scavenge free radicals such as DPPH and ABTS, indicating strong antioxidant activity. This property is essential for preventing cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activities, making it a potential therapeutic agent for inflammatory diseases.

- Mechanism : this compound has been shown to inhibit the activation of pro-inflammatory pathways, including NF-kB signaling, thus reducing the production of inflammatory cytokines like TNFα and IL-6 .

- Case Study : In an animal model of neuroinflammation, this compound treatment resulted in decreased levels of inflammatory markers and improved neurological outcomes .

Cardiovascular Health

Research indicates that this compound may contribute to cardiovascular health by modulating lipid profiles and reducing oxidative stress.

- Findings : A diet rich in kaempferol has been linked to lower risks of cardiovascular diseases due to its ability to enhance endothelial function and reduce blood pressure .

Antimicrobial Activity

This compound displays antimicrobial properties against various pathogens.

- Research Insights : Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in food preservation and as a natural antimicrobial agent .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored concerning neurodegenerative diseases.

作用機序

ケンフェロール 7-O-グルコシドは、様々な分子標的や経路を通じてその効果を発揮します。 ケンフェロール 7-O-グルコシドは、Bax蛋白質レベルを上昇させ、Bcl-2蛋白質レベルを低下させることで、癌細胞のアポトーシスと細胞周期停止を誘導することができ、これはミトコンドリア経路によるアポトーシスを示しています . さらに、ケンフェロール 7-O-グルコシドは、炎症や癌の進行に関与するNF-κBの核移行を阻害することができます .

類似化合物の比較

ケンフェロール 7-O-グルコシドは、ケンフェロール 3-O-グルコシドやケンフェロール 3-O-ルチノシドなどの他のケンフェロールグリコシドと類似しています。 ケンフェロール 7-O-グルコシドは、7-O位に特異的なグリコシル化パターンを持ち、それが生物活性や溶解性に影響を与える可能性があります . 他の類似化合物には、抗酸化作用や抗炎症作用を示すケルセチングリコシドなどがあります .

類似化合物のリスト

- ケンフェロール 3-O-グルコシド

- ケンフェロール 3-O-ルチノシド

- ケルセチン 3-O-グルコシド

- ケルセチン 3-O-ルチノシド

類似化合物との比較

Kaempferol 7-O-glucoside is similar to other kaempferol glycosides, such as kaempferol 3-O-glucoside and kaempferol 3-O-rutinoside. it is unique in its specific glycosylation pattern at the 7-O position, which can influence its biological activity and solubility . Other similar compounds include quercetin glycosides, which also exhibit antioxidant and anti-inflammatory properties .

List of Similar Compounds

- Kaempferol 3-O-glucoside

- Kaempferol 3-O-rutinoside

- Quercetin 3-O-glucoside

- Quercetin 3-O-rutinoside

生物活性

Kaempferol 7-O-glucoside (K7G) is a flavonol glycoside known for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This article explores the biological activity of K7G, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone with a glucosyl moiety attached at the C-7 position. The chemical structure can be represented as follows:

- Formal Name : 7-(beta-D-glucopyranosyloxy)-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

- CAS Number : 16290-07-6

K7G is slightly soluble in water and exhibits weak acidity, which may influence its bioavailability and pharmacokinetics in various biological systems .

Antioxidant Activity

The antioxidant activity of K7G has been evaluated using various assays. It effectively scavenges free radicals, with an IC50 value of 51.09 µM for DPPH radicals . This property contributes to its potential protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

K7G has demonstrated significant anti-inflammatory properties. In vitro studies show that it inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated RAW 264.7 macrophages in a concentration-dependent manner . This suggests that K7G may be beneficial in managing inflammatory conditions.

Antiviral Activity

Research indicates that K7G exhibits potent antiviral activity against HIV-1. In a study assessing its effects on HIV-1 replication, K7G showed an inhibition rate of 95% at a concentration of 100 µg/ml, outperforming kaempferol itself . The compound inhibits reverse transcriptase activity, which is crucial for viral replication. The calculated IC50 for K7G was found to be 32 µg/ml, indicating its potential as a therapeutic agent against HIV .

Anticancer Properties

K7G has been investigated for its anticancer effects on various cancer cell lines. It inhibits the proliferation of HeLa cervical cancer cells (EC50 = 3.9 µg/ml), K562 leukemia cells (EC50 = 3.9 µg/ml), and A431 epidermoid carcinoma cells (EC50 = 14.8 µg/ml) . The mechanism involves inducing G2/M phase arrest and apoptosis in cancer cells through p53-independent pathways .

Table: Summary of Biological Activities of this compound

Case Study 1: Anti-HIV Activity

In a controlled study, kaempferol-7-O-glucoside was shown to significantly inhibit HIV replication in peripheral blood mononuclear cells (PBMCs). The study reported that K7G could increase PBMC proliferation up to 2.5 times at concentrations up to 1000 µg/ml without cytotoxic effects at lower concentrations .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer effects of K7G on various human cancer cell lines. The results indicated that K7G induces apoptosis and cell cycle arrest in HeLa cells through mechanisms independent of p53 signaling pathways .

特性

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWHZCPMOQGCDQ-HMGRVEAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029781 | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16290-07-6 | |

| Record name | Kaempferol 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 7-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZF1QN1Z8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of kaempferol 7-O-glucoside?

A1: The molecular formula of this compound is C21H20O11, and its molecular weight is 448.38 g/mol.

Q2: How is this compound typically characterized?

A2: this compound is often characterized using spectroscopic techniques like UV spectroscopy, IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These techniques help elucidate its structural features and confirm its identity.

Q3: What is known about the stability of this compound?

A3: While specific stability data for this compound are limited in the provided research, flavonoid glycosides, in general, can degrade under certain conditions, such as exposure to heat, light, and extreme pH levels. Further research is needed to fully understand the stability profile of this compound and develop appropriate formulation strategies.

Q4: In which plant species has this compound been identified?

A4: this compound has been found in various plant species, including but not limited to:

- Acacia auriculiformis and Acacia crassicarpa []

- Centaurea microcarpa []

- Opuntia ficus-indica var. Saboten []

- Nelumbo nucifera (lotus) seed embryos []

- Citrus sinensis (sweet orange) []

- Saussurea and Serratula species []

- Cassia nodosa [, , ]

- Chamaesyce prostrate []

- Taxus baccata and other Taxus species []

- Litsea coreana var. lanuginosa (Hawk tea) []

- Morus alba L. (mulberry) []

- Hibiscus roseus []

- Cydonia oblonga Mill. (quince) []

- Zanthoxylum alatum []

- Trichilia connaroides []

- Rosa 'Sun City' []

- Cassia pumila Lamk []

- Paeonia lactiflora Pall. (herbaceous peony) []

- Securigera securidaca [, ]

- Tripleurospermum disciforme []

- Isatis microcarpa J. Gay ex Boiss. []

- Ixora Coccinea Linn. []

- Myrrhis odorata []

- Hygrophila auriculata []

Q5: Which plant parts have been reported to contain this compound?

A5: this compound has been identified in various plant parts, including leaves, flowers, seeds, roots, and stems. The specific part and its concentration may vary depending on the plant species and other factors. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential biological activities of this compound?

A6: Research suggests that this compound possesses several potential biological activities:

- Antioxidant Activity: this compound, like many flavonoids, exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. [, , , , ]

- Anti-inflammatory Activity: This compound has demonstrated anti-inflammatory effects in some studies. []

- Anti-HIV-1 Activity: this compound isolated from Securigera securidaca has shown potent anti-HIV-1 activity in vitro, potentially by inhibiting viral attachment, entry, and polymerase activity. [, ]

- Anti-biofilm Activity: Studies have indicated that this compound may inhibit the formation of biofilms by bacteria like Staphylococcus aureus and Escherichia coli. []

- Anti-diabetic Like Effects: Studies on naringenin-7-O-glucoside, a related flavonoid, suggest potential antidiabetic effects through the activation of the PI3K/Akt pathway and PPARγ. []

Q7: Are there any potential applications of this compound based on its biological activities?

A7: While research is still ongoing, the potential applications of this compound are primarily linked to its biological activities:

- Nutraceuticals and Functional Foods: Its antioxidant properties make it a potential ingredient in functional foods and beverages aimed at promoting health and well-being. [, ]

- Cosmetics: The antioxidant and potential anti-aging effects of this compound could be beneficial in skincare products. []

- Pharmaceuticals: Further research is needed to explore its potential therapeutic applications, such as in anti-viral, anti-inflammatory, or anti-diabetic drugs. [, , , ]

Q8: Is there evidence suggesting that this compound can influence the flavor profile of plants?

A8: Yes, research on coconut varieties found that this compound contributes to the bitterness of Hainan Tall coconut flesh. [] In tea plants, a decrease in this compound was linked to a reduction in bitter and astringent flavors. []

Q9: Can the production of this compound be influenced through metabolic engineering?

A9: Yes, research on hop plants (Humulus lupulus L.) demonstrated that the production of this compound could be modulated by overexpressing specific transcription factors, like PAP1/AtMYB75 from Arabidopsis thaliana L.. This approach offers a potential avenue for enhancing the production of this compound in plants. []

Q10: What is the role of uridine diphosphate glycosyltransferases (UGTs) in the biosynthesis of this compound?

A10: UGTs are a family of enzymes that play a crucial role in the glycosylation of various compounds, including flavonoids. Research has identified specific UGTs in plants like sweet orange (Citrus sinensis) that can catalyze the glucosylation of kaempferol to form this compound. [] Understanding the function of these enzymes is crucial for manipulating the biosynthesis of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。